1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce a bromine atom at the 5-position.
Cyclobutanation: The brominated intermediate is then subjected to cyclobutanation to form the cyclobutane ring.
Methanamine Introduction: Finally, the methanamine group is introduced to complete the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new carbon-carbon bonded compound .
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application in research or industry.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-methoxyphenyl)cyclobutylmethanamine: A closely related compound with similar structural features.
Other Brominated Phenylcyclobutanes: Compounds with bromine atoms and cyclobutane rings, but different substituents on the phenyl ring.
Uniqueness
1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine is unique due to its specific combination of a brominated phenyl ring, a cyclobutane ring, and a methanamine group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry.
Properties
Molecular Formula |
C12H16BrNO |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
[1-(5-bromo-2-methoxyphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C12H16BrNO/c1-15-11-4-3-9(13)7-10(11)12(8-14)5-2-6-12/h3-4,7H,2,5-6,8,14H2,1H3 |
InChI Key |
LKHBFHKUUSSJTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2(CCC2)CN |
Origin of Product |
United States |
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